molecular formula C18H15F2N5O2 B11218628 5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11218628
M. Wt: 371.3 g/mol
InChI Key: QBHTUZHLTATYGB-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tetrazolo[1,5-a]pyrimidine core, which is substituted with difluoromethoxy and methoxyphenyl groups

Preparation Methods

The synthesis of 5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The difluoromethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or methoxyphenyl groups, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15F2N5O2

Molecular Weight

371.3 g/mol

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15F2N5O2/c1-26-16-5-3-2-4-13(16)15-10-14(21-18-22-23-24-25(15)18)11-6-8-12(9-7-11)27-17(19)20/h2-10,15,17H,1H3,(H,21,22,24)

InChI Key

QBHTUZHLTATYGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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